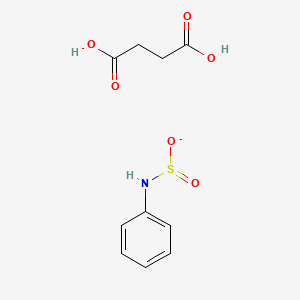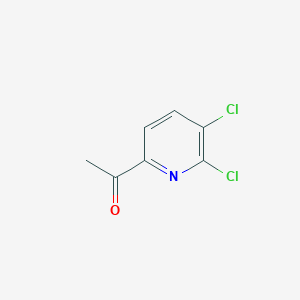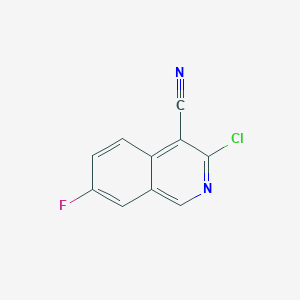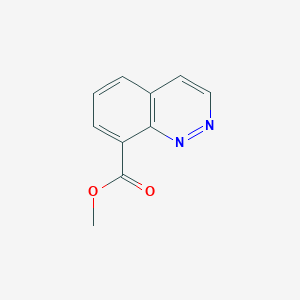![molecular formula C19H28N2O2 B13658795 Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[420]octane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the tert-butyl group, and the attachment of the 1-phenylethyl group. The reaction conditions often require the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and materials.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development. Its bicyclic structure and functional groups allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals. Research is ongoing to explore its efficacy and safety in different therapeutic areas.
Industry
In the industrial sector, (1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate include other bicyclic compounds with similar functional groups and stereochemistry. Examples include:
- (1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate analogs with different substituents on the phenylethyl group.
- Bicyclic compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of (1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBZIRLPWKMXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)


![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)

![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)


